(5Z)-5-[(3,4-dichlorophenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound (5Z)-5-[(3,4-dichlorophenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its unique structure, which includes a diazinane ring substituted with dichlorophenyl and ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,4-dichlorophenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione typically involves the following steps:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea derivatives and diketones.
Substitution reactions:
Final condensation: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the diazinane ring, potentially converting them to alcohols or other reduced forms.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated reagents or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, (5Z)-5-[(3,4-dichlorophenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione has been investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which (5Z)-5-[(3,4-dichlorophenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or functional outcomes.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties, used in various applications including oral care products.
Domiphen bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.
Uniqueness
What sets (5Z)-5-[(3,4-dichlorophenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione apart is its specific substitution pattern and the presence of the diazinane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-2-11-3-6-13(7-4-11)23-18(25)14(17(24)22-19(23)26)9-12-5-8-15(20)16(21)10-12/h3-10H,2H2,1H3,(H,22,24,26)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXURPNNQHNVBA-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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